3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine
CAS No.: 1132830-63-7
Cat. No.: VC2997368
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132830-63-7 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 3-(2-bicyclo[2.2.1]heptanylmethyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C11H16N2O/c12-11-6-10(13-14-11)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,12H2 |
| Standard InChI Key | GGEVROHSGUCPLG-UHFFFAOYSA-N |
| SMILES | C1CC2CC1CC2CC3=NOC(=C3)N |
| Canonical SMILES | C1CC2CC1CC2CC3=NOC(=C3)N |
Introduction
Structural Characteristics
Molecular Framework
3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine consists of two primary structural components: the bicyclo[2.2.1]heptan scaffolding and the 1,2-oxazol-5-amine functional group. These components are connected through a methylene bridge (CH₂), which links the second carbon of the bicyclic structure to the third position of the oxazole ring . This structural arrangement differs from the closely related compound 3-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine, which features a direct connection between the bicyclic system and the oxazole ring without the methylene linker .
The bicyclo[2.2.1]heptane structure (also known as norbornane) is a rigid, bridged bicyclic system consisting of two rings that share two carbon atoms. This structural framework provides conformational rigidity and a well-defined three-dimensional geometry, which is likely to influence the spatial orientation and reactivity of the attached oxazole ring.
Functional Groups
The 1,2-oxazol-5-amine portion consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms at positions 1 and 2, with an amine group (-NH₂) attached at position 5 . This arrangement contributes to the compound's hydrogen bonding capabilities and potential biological activity.
The structural configuration provides multiple sites for potential interactions:
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The primary amine group can function as both a hydrogen bond donor and acceptor
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The nitrogen atom in the oxazole ring can serve as a hydrogen bond acceptor
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The oxygen atom in the oxazole ring provides an additional hydrogen bond acceptor site
Molecular Properties
Based on structural analysis and comparison with related compounds, the following molecular properties can be estimated for 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine:
Table 1. Estimated Molecular Properties of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine Compared to Related Compounds
| Property | 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine (Estimated) | 3-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O | C₁₀H₁₄N₂O |
| Molecular Weight | 192.26 g/mol | 178.23 g/mol |
| XLogP3 | ~2.4-2.7 | 2.2 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 2 | 1 |
The additional methylene group in 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would likely result in:
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Increased molecular weight (+14.03 g/mol)
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Higher lipophilicity (XLogP3)
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An additional rotatable bond, conferring greater conformational flexibility between the bicyclic system and the oxazole ring
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Similar hydrogen bonding characteristics, as the functional groups capable of hydrogen bonding remain unchanged
Chemical Properties
Physical Properties
The physical properties of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine can be estimated based on its structure and comparison with related compounds:
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Moderately soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol; limited solubility in water
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Melting Point: Estimated range of 120-160°C (based on similar bicyclic compounds with heterocyclic components)
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Boiling Point: Likely above 250°C under standard pressure
Reactivity Profile
The reactivity profile of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would be determined by its constituent functional groups:
Amine Group Reactivity
The primary amine (-NH₂) at position 5 of the oxazole ring would be expected to:
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Participate in nucleophilic substitution reactions
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Form amides through reaction with carboxylic acids or acid chlorides
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Undergo reductive amination with aldehydes or ketones
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Participate in hydrogen bonding as both a donor and acceptor
Oxazole Ring Reactivity
The 1,2-oxazole ring system would be expected to:
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Demonstrate aromatic character, though less pronounced than benzene
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Potentially undergo electrophilic substitution reactions, albeit with reduced reactivity compared to benzene
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Exhibit ring-opening reactions under certain conditions due to the presence of the N-O bond
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Participate in cycloaddition reactions
Bicyclic System Reactivity
The bicyclo[2.2.1]heptane framework would generally be expected to:
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Exhibit low reactivity due to the absence of functional groups
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Maintain conformational rigidity, influencing the spatial orientation of the oxazole ring
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Possibly undergo substitution reactions at the bridgehead positions under forced conditions
Stability Considerations
The compound would likely demonstrate:
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Good thermal stability due to the rigid bicyclic framework
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Potential sensitivity to strong oxidizing agents, particularly affecting the oxazole ring
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Possible acid-catalyzed hydrolysis of the oxazole ring under harsh conditions
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Moderate to good photostability, though this would need experimental verification
Stereochemical Analysis
Stereogenic Centers
The bicyclo[2.2.1]heptane system introduces complexity to the stereochemistry of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine:
| Stereoisomer | Configuration at C-2 | Bridgehead Configuration | Expected Properties |
|---|---|---|---|
| Isomer 1 | R | endo | Methylene group oriented toward the bridged carbon |
| Isomer 2 | S | endo | Methylene group oriented toward the bridged carbon |
| Isomer 3 | R | exo | Methylene group oriented away from the bridged carbon |
| Isomer 4 | S | exo | Methylene group oriented away from the bridged carbon |
Similar compounds, such as 3-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine, have been reported as mixtures of diastereomers , suggesting that stereoselective synthesis of a single isomer of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would likely require specialized synthetic approaches.
Synthesis and Preparation
Coupling Approach
This approach would involve the coupling of a bicyclo[2.2.1]heptan-2-ylmethyl halide or tosylate with a suitably protected 3-metallo-1,2-oxazol-5-amine derivative:
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Preparation of bicyclo[2.2.1]heptan-2-ylmethyl bromide from corresponding alcohol
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Protection of the amine group in 1,2-oxazol-5-amine
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Metallation at position 3 of the protected oxazole (using lithiation or other metal-exchange reactions)
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Coupling reaction
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Deprotection of the amine group
Cycloaddition Approach
An alternative approach could utilize a 1,3-dipolar cycloaddition reaction:
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Preparation of a suitable nitrile oxide from bicyclo[2.2.1]heptan-2-ylacetaldehyde oxime
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Cycloaddition with a suitable enamine
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Aromatization and functional group transformations to obtain the target compound
Purification Methods
Potential purification methods for 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would include:
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Column chromatography using silica gel with appropriate solvent systems such as dichloromethane/methanol mixtures
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Recrystallization from suitable solvent combinations (e.g., ethyl acetate/hexane)
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Preparative HPLC for high-purity isolation
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Potential formation of crystalline salts to facilitate purification
Spectroscopic Characterization
Predicted Nuclear Magnetic Resonance (NMR) Spectral Features
Based on the structural features of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine, the following NMR spectral characteristics would be anticipated:
¹H NMR Spectral Predictions
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Amine protons: A broad singlet at approximately δ 4.5-5.5 ppm (2H)
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Oxazole C-4 proton: A singlet at approximately δ 5.7-6.2 ppm (1H)
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Methylene linker protons: A multiplet at approximately δ 2.4-2.8 ppm (2H)
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Bicyclic bridgehead protons: Complex multiplets at approximately δ 2.0-2.5 ppm
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Remaining bicyclic framework protons: Complex multiplets at approximately δ 1.0-2.0 ppm
¹³C NMR Spectral Predictions
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Oxazole C-5: Approximately δ 150-160 ppm
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Oxazole C-3: Approximately δ 155-165 ppm
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Oxazole C-4: Approximately δ 90-100 ppm
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Methylene carbon: Approximately δ 35-45 ppm
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Bicyclic C-2: Approximately δ 40-45 ppm
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Bridgehead carbons: Approximately δ 35-45 ppm
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Remaining bicyclic framework carbons: Approximately δ 20-35 ppm
Mass Spectrometry
In mass spectrometry, 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would likely show:
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Molecular ion peak [M]⁺ at m/z 192
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Potential fragmentation patterns including:
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Loss of NH₂ group (m/z 176)
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Cleavage of the methylene linker (m/z 97 for the bicyclic fragment)
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Fragmentation of the oxazole ring (various fragments)
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Infrared Spectroscopy
Characteristic infrared absorption bands would likely include:
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N-H stretching: 3300-3500 cm⁻¹ (primary amine)
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C-H stretching: 2850-3000 cm⁻¹ (aliphatic C-H)
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C=N stretching: 1640-1690 cm⁻¹ (oxazole ring)
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C-O stretching: 1150-1300 cm⁻¹ (oxazole ring)
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NH₂ bending: 1580-1650 cm⁻¹
Comparative Analysis
Structural Comparison with Related Compounds
A comparative analysis of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine with structurally related compounds provides insights into its potential properties and behavior.
Table 3. Structural Comparison of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine with Related Compounds
| Feature | 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine | 3-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine | 3-{Bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-1-amine |
|---|---|---|---|
| Core Structure | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]hept-5-ene |
| Functional Group | 1,2-oxazol-5-amine | 1,2-oxazol-5-amine | but-3-en-1-amine |
| Linking Group | Methylene (-CH₂-) | Direct bond | None (different functional group) |
| Saturation | Fully saturated bicyclic system | Fully saturated bicyclic system | Unsaturated (contains double bond) |
| Heterocyclic Component | 5-membered oxazole | 5-membered oxazole | None |
The additional methylene linker in 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would likely:
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Increase conformational flexibility between the bicyclic system and the oxazole ring
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Potentially alter the electronic properties of the oxazole ring due to reduced direct influence from the bicyclic system
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Possibly affect the basicity of the amine group through altered electronic effects
Compared to 3-{Bicyclo[2.2.1]hept-5-en-2-yl}but-3-en-1-amine , the target compound lacks the reactive double bonds, reducing possibilities for addition reactions, while the heterocyclic oxazole ring presents different reactivity patterns compared to the simple aliphatic amine.
Functional Applications Comparison
The structural elements present in 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine suggest potential applications similar to related compounds:
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Pharmaceutical applications may include enzyme inhibition, receptor binding, or other biological activities where molecular recognition is important
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Material science applications could leverage the rigid bicyclic framework and functional groups for specialized polymers or molecular recognition systems
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Synthetic intermediates for more complex molecular architectures, particularly those requiring conformationally constrained elements
Research Challenges and Opportunities
Synthetic Challenges
Key challenges in the synthesis and study of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine include:
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Development of efficient and stereoselective synthetic routes
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Control of stereochemistry at the bicyclic C-2 position
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Optimization of reaction conditions for the formation of the oxazole ring
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Purification and isolation of specific stereoisomers
Characterization Opportunities
Comprehensive characterization of 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine would provide valuable data on:
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Precise three-dimensional structure through X-ray crystallography
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Conformational preferences through advanced NMR techniques
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Structure-property relationships
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Influence of stereochemistry on physical and chemical properties
Future Research Directions
Promising research directions for 3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine include:
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Development of stereoselective synthetic methods to prepare specific stereoisomers
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Comprehensive biological activity screening
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Exploration of structure-activity relationships through systematic modification
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Investigation of coordination chemistry with various metals
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Computational studies to predict properties and behavior in various environments
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